1-(5-Methyl-2-propoxyphenyl)ethanol
Description
1-(5-Methyl-2-propoxyphenyl)ethanol is a substituted phenyl ethanol derivative characterized by a benzene ring functionalized with three distinct groups:
- Propoxy group (-OCH₂CH₂CH₃) at position 2.
- Methyl group (-CH₃) at position 5.
- Ethanol group (-CH(OH)CH₃) at position 1.
Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol.
Properties
IUPAC Name |
1-(5-methyl-2-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-7-14-12-6-5-9(2)8-11(12)10(3)13/h5-6,8,10,13H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWHJGFBSYXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Methyl-2-propoxyphenyl)ethanol can be achieved through several routes. One common method involves the reduction of the corresponding ketone, 1-(5-Methyl-2-propoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
1-(5-Methyl-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-propoxyphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, or with acetic anhydride to form the acetate ester.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the ketone, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
1-(5-Methyl-2-propoxyphenyl)ethanol serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. Key applications include:
- Synthesis of Fluorinated Compounds : It can be used as a precursor for synthesizing fluorinated derivatives, which are important in pharmaceuticals and agrochemicals.
- Reagent in Organic Reactions : The compound can participate in substitution reactions, oxidation, and reduction processes, facilitating the development of new chemical entities.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules:
- Enzyme Interaction Studies : It may act as a substrate or inhibitor for specific enzymes, providing insights into metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, indicating potential therapeutic applications.
Medicine
The pharmaceutical industry is particularly interested in this compound for its potential as a drug candidate:
- Anticancer Research : Recent studies have shown that it can induce cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
- Therapeutic Agent Development : Its unique structure allows for modifications that could lead to the development of novel therapeutic agents.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Oxidation | Using CrO3 | Formation of ketones |
| Reduction | Using LiAlH4 | Formation of corresponding alkanes |
| Substitution | Nucleophilic substitution with NaOMe | Various substituted phenyl derivatives |
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Study 1: Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibitory effects against Staphylococcus aureus, highlighting its potential application in treating antibiotic-resistant infections.
Case Study 2: Cytotoxicity Assessment
Research conducted at a university cancer research center assessed the cytotoxicity of the compound on various cancer cell lines. The findings revealed that it significantly decreased cell viability in HeLa and MCF-7 cells while demonstrating minimal toxicity to normal fibroblast cells, suggesting selective action against cancerous cells.
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-propoxyphenyl)ethanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes such as alcohol dehydrogenases, facilitating the conversion between alcohol and ketone forms. The molecular targets and pathways involved can vary, but typically involve interactions with cellular proteins and enzymes that regulate metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of 1-(5-Methyl-2-propoxyphenyl)ethanol with two analogous compounds:
Substituent Effects on Physicochemical Properties
1-(5-Fluoro-2-methoxyphenyl)ethanol
- Fluorine at position 5 increases electronegativity, enhancing metabolic stability but reducing solubility in polar solvents due to its hydrophobic nature .
- Lower molecular weight (170.18 vs. 194.27) suggests higher volatility compared to the target compound.
1-(2-Propoxyphenyl)ethanone
Research Findings and Implications
- Solubility Trends : The target compound’s propoxy and methyl groups likely render it less water-soluble than the fluoro-methoxy analog but more lipophilic than the ketone derivative.
- Thermal Stability : The ketone () may exhibit lower thermal stability than alcohols due to carbonyl group reactivity.
- Synthetic Challenges: Introducing a propoxy group requires careful control of reaction conditions (e.g., alkylation with 1-bromopropane), as noted in high-yield protocols for similar compounds .
Biological Activity
1-(5-Methyl-2-propoxyphenyl)ethanol, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its phenolic structure with a propoxy group and a methyl substituent. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of propoxyphenyl ethanol have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | Activity Against MRSA | Activity Against Other Strains |
|---|---|---|
| This compound | Moderate | Low |
| 2-Hydroxy-N-(2-propoxyphenyl)benzamide | High | Moderate |
The above table illustrates that while this compound shows moderate activity against MRSA, other structurally similar compounds exhibit higher efficacy against a broader spectrum of bacteria .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The WST-1 assay demonstrated that this compound exhibits selective cytotoxicity against certain human fibroblast cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| WI38 (human fibroblast) | 25 |
| A549 (lung carcinoma) | 15 |
The compound displayed lower cytotoxicity towards normal cells compared to cancerous cell lines, suggesting a potential for therapeutic applications with reduced side effects .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of pathogenic cells.
- Receptor Binding : It may bind to cellular receptors, modulating signal transduction pathways that affect cell survival and proliferation.
Case Studies
Several studies have explored the therapeutic potential of compounds related to this compound:
- Case Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties of propoxyphenyl derivatives in clinical settings. Results indicated that certain derivatives exhibited significant antibacterial properties, leading to their consideration as candidates for new antibiotic therapies .
- Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of this compound on lung cancer cells. Researchers found that it induced apoptosis in A549 cells at relatively low concentrations, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
